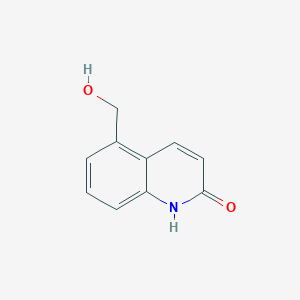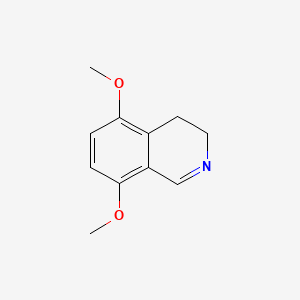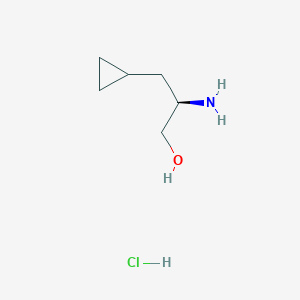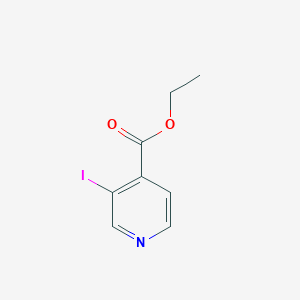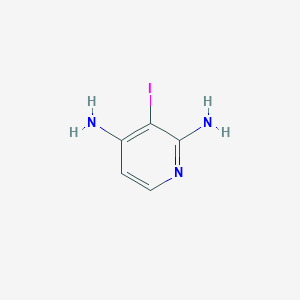
2,4-Pyridinediamine, 3-iodo-
Descripción general
Descripción
2,4-Pyridinediamine, 3-iodo- is a chemical compound with the molecular formula C5H7N3I. It belongs to the pyridine family and features two amino groups attached to a pyridine ring, with an iodine atom at the 3-position.
Mecanismo De Acción
Target of Action
It’s structurally similar to amifampridine, or 3,4-diaminopyridine (3,4-dap), which is known to block presynaptic potassium channels . This suggests that 3-iodopyridine-2,4-diamine might have similar targets.
Mode of Action
If we consider its structural similarity to 3,4-dap, it might also act by blocking presynaptic potassium channels, prolonging the action potential, and increasing presynaptic calcium concentrations .
Biochemical Pathways
Based on the known effects of structurally similar compounds, it might influence the pathways related to neurotransmission, particularly those involving potassium channels and calcium dynamics .
Pharmacokinetics
It’s worth noting that the pharmacokinetics and systemic exposure to amifampridine, a structurally similar compound, are affected by genetic differences in n-acetyl-transferase (nat) enzymes .
Result of Action
If it acts similarly to 3,4-dap, it might lead to prolonged action potentials and increased presynaptic calcium concentrations, potentially enhancing neurotransmission .
Análisis Bioquímico
Cellular Effects
The cellular effects of 2,4-Pyridinediamine, 3-iodo- are also not well documented. Pyridinone derivatives, which are structurally similar to 2,4-Pyridinediamine, 3-iodo-, have been shown to exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects
Temporal Effects in Laboratory Settings
The temporal effects of 2,4-Pyridinediamine, 3-iodo- in laboratory settings are not well documented. It has been shown that 3,4-pyridinediamine with 80 mmol glucose concentration exhibited good optical power limiting behavior and showed a good switching property
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyridinediamine, 3-iodo- typically involves the iodination of pyridine derivatives. One common method is the electrophilic iodination using elemental iodine or iodides. This process often employs molecular iodine or iodide anions in combination with environmentally friendly and atom-efficient oxidants . The reaction conditions may vary, but they generally include the use of solvents or solvent-free protocols to enhance the green chemical profile of the iodination process .
Industrial Production Methods
Industrial production of 2,4-Pyridinediamine, 3-iodo- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyridinediamine, 3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like phenyliodine(III) diacetate (PIDA).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Oxidation of 2,4-Pyridinediamine, 3-iodo- can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2,4-Pyridinediamine, 3-iodo- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the amino groups at the 2 and 4 positions.
2-Iodopyridine: Iodine atom at the 2-position instead of the 3-position.
4-Iodopyridine: Iodine atom at the 4-position instead of the 3-position.
Uniqueness
2,4-Pyridinediamine, 3-iodo- is unique due to the presence of both amino groups and the iodine atom, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-iodopyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLTDWSEKQAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



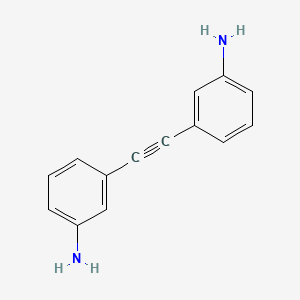
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)
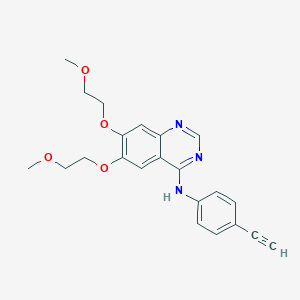
![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)
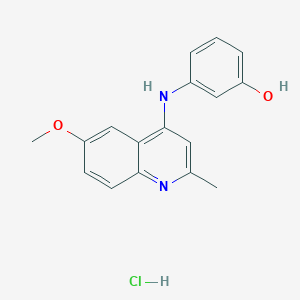
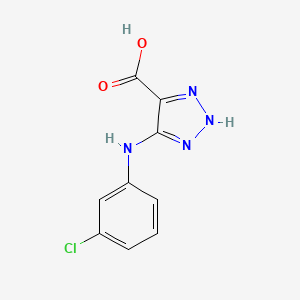
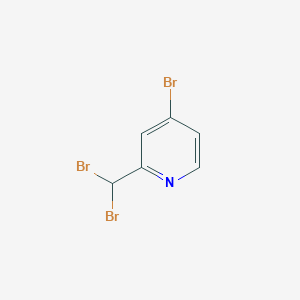
![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
